Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride
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Overview
Description
Methyl 3-hydroxy-7-azabicyclo[221]heptane-1-carboxylate hydrochloride is a chemical compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride typically involves the reaction of a bicyclic amine with a methyl ester. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The process may also require specific temperature and pressure conditions to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound readily available for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve specific temperatures, pressures, and solvents to optimize the reaction.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in various derivatives, depending on the substituent introduced.
Scientific Research Applications
Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride
- Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride
Uniqueness
Methyl 3-hydroxy-7-azabicyclo[221]heptane-1-carboxylate hydrochloride is unique due to its specific hydroxyl group positioning and bicyclic structure
Properties
Molecular Formula |
C8H14ClNO3 |
---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c1-12-7(11)8-3-2-5(9-8)6(10)4-8;/h5-6,9-10H,2-4H2,1H3;1H |
InChI Key |
QAKFRTPCMGHCMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(N1)C(C2)O.Cl |
Origin of Product |
United States |
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